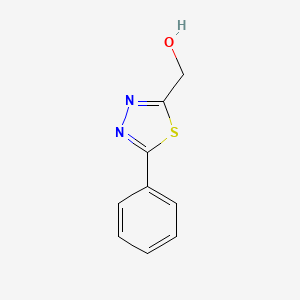

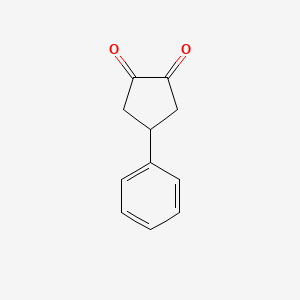

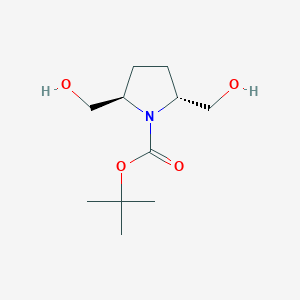

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

Descripción general

Descripción

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is an important organic intermediate used to synthesize substituted pyrrole products . It is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1[nH]c(C=O)c(C)c1C(O)=O . The InChI representation is 1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12) . Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Additionally, the Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 167.16 . The compound’s empirical formula is C8H9NO3 .Aplicaciones Científicas De Investigación

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has been used in various scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as imidazoles and quinolines. It has also been used as a catalyst for the oxidation of alcohols and as a ligand for transition metal complexes. In addition, this compound has been used in the study of enzyme-catalyzed reactions, as well as for the synthesis of fluorescent probes for the detection of biological molecules.

Mecanismo De Acción

Target of Action

It is known to be an important organic intermediate used in the synthesis of various substituted pyrrole products .

Biochemical Pathways

It is known to be used in the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which have shown in vitro activity against selected cancer cell lines .

Pharmacokinetics

It is slightly soluble in water, which may influence its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid has several advantages for laboratory experiments. It is a relatively stable compound, with a long shelf life. It is also relatively inexpensive and easy to obtain. Furthermore, it is a versatile compound, with a wide range of applications in the laboratory.

However, there are some limitations to the use of this compound in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it is a relatively toxic compound, and should be handled with care.

Direcciones Futuras

There are a number of potential future directions for 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid research. For example, further research could be conducted into its biochemical and physiological effects, as well as its potential applications in the pharmaceutical and medical fields. In addition, further research could be conducted into its use as a catalyst for organic synthesis, as well as its potential use in materials science. Finally, further research could be conducted into its potential use as a fluorescent probe for the detection of biological molecules.

Safety and Hazards

Propiedades

IUPAC Name |

5-formyl-1,2-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-7(8(11)12)3-6(4-10)9(5)2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRQNQWIXZXHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)

![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)